

Technical Guide: Physical and Chemical Properties of (2-Bromo-4-chlorophenyl)methanol

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Compound of Interest

Compound Name:	(2-Bromo-4-chlorophenyl)methanol
Cat. No.:	B583050

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4-chlorophenyl)methanol is a halogenated aromatic alcohol that serves as a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic alcohol and two distinct halogen substituents on the aromatic ring, makes it a versatile intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Bromo-4-chlorophenyl)methanol**, along with representative experimental protocols and its applications in synthetic chemistry, particularly in the context of pharmaceutical development.

Chemical Identity and Structure

(2-Bromo-4-chlorophenyl)methanol is a disubstituted benzyl alcohol. The strategic placement of the bromo and chloro groups on the phenyl ring, ortho and para to the hydroxymethyl group respectively, offers distinct sites for further chemical modification.

Identifier	Value
IUPAC Name	(2-bromo-4-chlorophenyl)methanol[1]
CAS Number	143888-84-0[1]
Molecular Formula	C ₇ H ₆ BrClO[1]
SMILES	OCc1ccc(Cl)cc1Br[1]
InChI	1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
InChIKey	LSBLTOOILFNPNO-UHFFFAOYSA-N

Physical Properties

The compound is a solid at room temperature with limited solubility in water but better solubility in various organic solvents. The boiling point is predicted to be high, consistent with its molecular weight and polar functional group. An experimental melting point is not readily available in the cited literature.

Property	Value	Source
Molecular Weight	221.48 g/mol	[1]
Appearance	White to off-white solid	[1]
Boiling Point	292.3±25.0 °C (Predicted)	[2]
Solubility	Slightly soluble in Chloroform, DMSO, Dichloromethane, Methanol.	
Purity	Commercially available in 95% and 97% purities.	[1]

Chemical Properties and Reactivity

(2-Bromo-4-chlorophenyl)methanol's reactivity is primarily dictated by the hydroxyl group and the carbon-halogen bonds.

- Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Mild oxidizing agents like pyridinium chlorochromate (PCC) would yield the aldehyde, while strong oxidizing agents such as potassium permanganate (KMnO₄) would likely lead to the carboxylic acid.
- Reduction: The benzylic alcohol is already in a reduced state. However, the aromatic halogen atoms can potentially be removed under specific reductive conditions, such as catalytic hydrogenation, although this may also affect the benzyl alcohol group.
- Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.
- Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a key aspect of its utility as a building block.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Bromo-4-chlorophenyl)methanol** is not readily available in the searched literature, a general and widely applicable method for synthesizing substituted phenylmethanols is through the reduction of the corresponding benzaldehyde. Below is a representative protocol for such a transformation.

Representative Synthesis: Reduction of 2-Bromo-4-chlorobenzaldehyde

This protocol describes the reduction of the corresponding aldehyde to **(2-Bromo-4-chlorophenyl)methanol** using a mild reducing agent, sodium borohydride.

Materials:

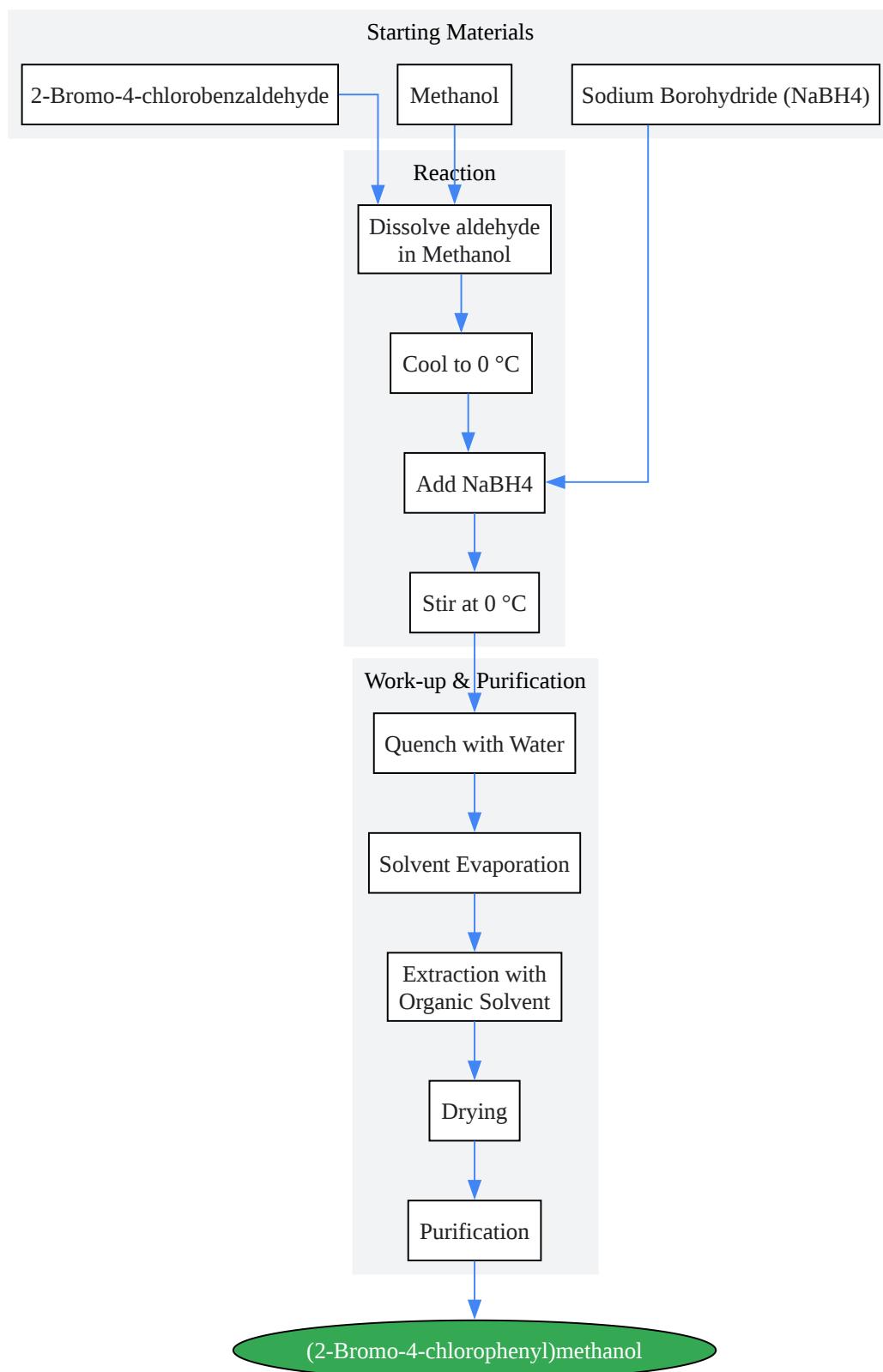
- 2-Bromo-4-chlorobenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (or Ethanol)
- Deionized water

- Diethyl ether (or Ethyl acetate)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-Bromo-4-chlorobenzaldehyde in methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic and may cause the solvent to bubble. Maintain the temperature at 0-5 °C during the addition.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Washing and Drying:** Combine the organic layers and wash with brine (saturated $NaCl$ solution). Dry the organic layer over anhydrous magnesium sulfate.

- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.



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Caption: Generalized workflow for the synthesis of **(2-Bromo-4-chlorophenyl)methanol**.

Applications in Drug Development and Research

(2-Bromo-4-chlorophenyl)methanol is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a valuable intermediate in the synthesis of more complex molecules, including APIs. Its utility stems from the ability to selectively modify the different reactive sites on the molecule.

For instance, derivatives of this compound are used in the synthesis of intermediates for drugs like Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The core structure provided by **(2-Bromo-4-chlorophenyl)methanol** can be elaborated through a series of synthetic steps to construct the final drug molecule.

The logical relationship for its use as a building block is outlined below:



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Caption: Role as a synthetic intermediate in drug development.

Safety and Handling

As with all laboratory chemicals, **(2-Bromo-4-chlorophenyl)methanol** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Bromo-4-chlorophenyl)methanol is a key synthetic intermediate with a well-defined set of physical and chemical properties. Its value to researchers and drug development professionals lies in its versatility as a building block for constructing complex organic molecules. The presence of multiple, selectively addressable reactive sites allows for its incorporation into a wide range of synthetic pathways, contributing to the development of novel chemical entities and active pharmaceutical ingredients.

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References

- 1. (2-bromo-4-chlorophenyl)methanol 95% | CAS: 143888-84-0 | AChemBlock [achemblock.com]
- 2. (2-BROMO-4-CHLOROPHENYL)METHANOL CAS#: 143888-84-0 [amp.chemicalbook.com]
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